1,10-Diisocyanodecane
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Overview
Description
1,10-Diisocyanodecane is an organic compound with the molecular formula C12H20N2. It is a member of the diisocyanate family, characterized by the presence of two isocyanate groups (-NCO) attached to a decane backbone. This compound is primarily used in the production of polymers and as a cross-linking agent in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Diisocyanodecane can be synthesized through the reaction of decane-1,10-diamine with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition of the isocyanate groups. The reaction can be represented as follows:
Decane-1,10-diamine+Phosgene→this compound+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful handling of phosgene, a highly toxic reagent, and the use of advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1,10-Diisocyanodecane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, forming urethanes, ureas, and carbon dioxide, respectively.
Polymerization: It can react with polyols to form polyurethanes, which are widely used in foams, elastomers, and coatings.
Common Reagents and Conditions:
Alcohols: React with this compound under mild conditions to form urethanes.
Amines: React with this compound to form ureas, often requiring catalysts to enhance the reaction rate.
Water: Reacts with this compound to produce carbon dioxide and amines, which can further react to form polyureas.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
Scientific Research Applications
1,10-Diisocyanodecane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, sealants, and elastomers.
Mechanism of Action
The mechanism of action of 1,10-Diisocyanodecane primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles such as alcohols and amines, leading to the formation of urethanes and ureas. The reactivity of the isocyanate groups is influenced by the electronic and steric environment around them, which can be modulated by the choice of solvents and catalysts.
Comparison with Similar Compounds
1,6-Diisocyanatohexane: Another diisocyanate with a shorter hexane backbone, commonly used in the production of polyurethanes.
1,12-Diisocyanatododecane: A diisocyanate with a longer dodecane backbone, used in similar applications but offering different mechanical properties due to the longer chain length.
Uniqueness: 1,10-Diisocyanodecane is unique due to its specific chain length, which provides a balance between flexibility and rigidity in the resulting polymers. This makes it particularly useful in applications requiring specific mechanical properties, such as in the production of elastomers and coatings.
Properties
IUPAC Name |
1,10-diisocyanodecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-13-11-9-7-5-3-4-6-8-10-12-14-2/h3-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBZTCJFUBPERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCCCCCCCCC[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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